molecular formula C7H9NO3 B2645234 [(Furan-2-ylmethyl)-amino]-acetic acid CAS No. 859981-01-4

[(Furan-2-ylmethyl)-amino]-acetic acid

Cat. No.: B2645234
CAS No.: 859981-01-4
M. Wt: 155.153
InChI Key: NDTZKVFBYRLVQG-UHFFFAOYSA-N
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Description

[(Furan-2-ylmethyl)-amino]-acetic acid, with the CAS number 859981-01-4, is a chemical compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . This compound features a furan ring linked to a glycine (amino acetic acid) moiety, making it a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its structure is representative of a class of furan-carbonyl amino acid derivatives that are of significant interest in pharmacological research for designing enzyme inhibitors . The furan ring is a common pharmacophore found in bioactive molecules. For instance, furan-based compounds are explored as potential inhibitors of Factor Inhibiting HIF-1 (FIH-1), an enzyme involved in the cellular response to hypoxia . Furthermore, the furan-2-ylmethyl group is a key structural component in various investigated compounds, including tetrazole derivatives studied for their antimicrobial properties . The compound serves as a versatile synthetic intermediate. It can be used in the development of more complex molecules, such as through further acylation or as a precursor in the synthesis of peptidomimetics. Related furan-containing structures have been utilized in the synthesis of covalent thrombin inhibitors, which are a class of investigated antithrombotic agents , and have also been incorporated into known pharmaceutical agents like the H2 receptor antagonist Lafutidine . This product is intended for research purposes as a chemical building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers handling this compound should refer to its Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-ylmethylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-7(10)5-8-4-6-2-1-3-11-6/h1-3,8H,4-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTZKVFBYRLVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Furan 2 Ylmethyl Amino Acetic Acid and Its Analogues

Established Synthetic Pathways to [(Furan-2-ylmethyl)-amino]-acetic acid

The construction of the core structure of this compound is predominantly accomplished via a two-stage process. This involves an initial nucleophilic substitution to form a carbon-nitrogen bond, followed by a deprotection step, typically hydrolysis, to yield the final carboxylic acid.

Nucleophilic Substitution of N-Protected Glycinate (B8599266) Derivatives

A cornerstone of the synthesis of α-amino acids and their derivatives is the nucleophilic substitution reaction. In the context of this compound, this involves the reaction of an N-protected glycine (B1666218) derivative, which acts as the electrophile, with furan-2-ylmethanamine, the nucleophile. A particularly effective strategy employs N-benzoylated methyl α-azido glycinate as the glycine synthon. The azide (B81097) group serves as a leaving group, facilitating the nucleophilic attack by the primary amine of furan-2-ylmethanamine. researchgate.netresearchgate.net This reaction leads to the formation of a precursor, methyl 2-benzamido-2-[(furan-2-ylmethyl)amino]acetate. The benzoyl group serves as a protecting group for the amino functionality of the glycine moiety, preventing unwanted side reactions.

This synthetic approach is analogous to the synthesis of similar α,α-diamino acid derivatives, such as 2-benzamido-2-[(tetrahydro-furan-2-ylmethyl)amino]acetic acid, where the corresponding saturated heterocyclic amine is used. researchgate.net The reaction conditions for such nucleophilic substitutions are crucial and are optimized to ensure high yields and minimize by-products.

Hydrolytic Cleavage of Precursor Esters

Following the successful nucleophilic substitution, the resulting ester intermediate, for instance, methyl 2-benzamido-2-[(furan-2-ylmethyl)amino]acetate, undergoes hydrolytic cleavage to yield the final carboxylic acid. This step is typically carried out under alkaline conditions, for example, using a solution of sodium hydroxide (B78521) or potassium hydroxide. The hydrolysis reaction cleaves the methyl ester group, converting it into a carboxylate salt. Subsequent acidification of the reaction mixture then protonates the carboxylate to afford the desired this compound. researchgate.net This hydrolysis step is a standard and generally high-yielding transformation in organic synthesis.

Synthesis of Key Precursors and Intermediates

Preparation of N-Benzoylated Methyl α-Azido Glycinate

The synthesis of the key electrophile, N-benzoylated methyl α-azido glycinate, begins with the esterification of glycine. This is typically achieved by reacting glycine with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride, to produce methyl glycinate hydrochloride in high yield. researchgate.net The resulting amino ester hydrochloride is then neutralized, and the free amino group is subsequently benzoylated using benzoyl chloride in the presence of a base. The α-position of the N-benzoylated methyl glycinate is then halogenated, commonly with a brominating agent, to yield methyl N-benzoyl-α-bromoglycinate. researchgate.net Finally, a nucleophilic substitution reaction with an azide source, such as sodium azide, displaces the bromide to afford N-benzoylated methyl α-azido glycinate. researchgate.net

StepReactantsReagentsProductTypical Yield
1. EsterificationGlycineMethanol, Thionyl ChlorideMethyl glycinate hydrochloride~92% researchgate.net
2. BenzoylationMethyl glycinateBenzoyl chloride, BaseN-Benzoyl methyl glycinateHigh
3. BrominationN-Benzoyl methyl glycinateBrominating agentMethyl N-benzoyl-α-bromoglycinateExcellent researchgate.net
4. AzidationMethyl N-benzoyl-α-bromoglycinateSodium azideN-Benzoylated methyl α-azido glycinateGood

Synthesis of Furan-2-ylmethanamine

Furan-2-ylmethanamine, also known as furfurylamine (B118560), is a critical nucleophile in this synthetic sequence. A common and industrially viable method for its preparation is the reductive amination of furfural (B47365). chembk.com This process involves the reaction of furfural with ammonia (B1221849) in the presence of a reducing agent and a catalyst. A typical procedure utilizes Raney nickel as the catalyst and hydrogen gas as the reducing agent. The reaction is generally carried out in a solvent such as methanol saturated with ammonia, under elevated temperature and pressure. chembk.com This one-pot reaction provides a direct and efficient route to furan-2-ylmethanamine.

ReactantsCatalystReducing AgentSolventConditionsProductTypical Yield
Furfural, AmmoniaRaney NickelHydrogenMethanol45-60°C, 8 MPaFuran-2-ylmethanamine~40% chembk.com

Formation of Methyl 2-Benzamido-2-[(tetrahydro-furan-2-ylmethyl)amino]acetate

While the primary focus is on the furan (B31954) derivative, the synthesis of the analogous tetrahydrofuran (B95107) compound, methyl 2-benzamido-2-[(tetrahydro-furan-2-ylmethyl)amino]acetate, provides a well-documented example of the key nucleophilic substitution step. researchgate.net This compound is synthesized through the reaction of N-benzoylated methyl α-azido glycinate with tetrahydrofuran-2-ylmethanamine. The reaction proceeds via a nucleophilic attack of the primary amine on the α-carbon of the glycinate, with the azide ion acting as the leaving group. This reaction establishes the crucial bond that connects the amino acid backbone to the heterocyclic moiety. The successful synthesis and characterization of this tetrahydrofuran analog provide a strong proof of concept for the synthesis of its unsaturated furan counterpart. researchgate.net

ElectrophileNucleophileProduct
N-Benzoylated methyl α-azido glycinateTetrahydrofuran-2-ylmethanamineMethyl 2-benzamido-2-[(tetrahydro-furan-2-ylmethyl)amino]acetate

Optimization of Reaction Conditions and Process Efficiency

The efficiency of synthesizing N-substituted amino acids, including this compound, is highly dependent on the careful optimization of reaction parameters. Key factors that significantly influence the reaction yield and purity of the final product include the choice of solvent, the nature of the basic conditions employed, and the precise control of temperature and reaction duration.

In methodologies like the "borrowing hydrogen" strategy, the alcohol reactant (e.g., furan-2-ylmethanol) can itself serve as the solvent, creating highly concentrated reaction conditions. nih.gov However, for less soluble amino acids, co-solvents are necessary. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), have proven to be excellent solvents for the N-alkylation of certain amino acids, facilitating quantitative yields in some cases. nih.gov The choice of solvent can also influence the reaction equilibrium and minimize side reactions. For instance, in a green synthesis approach for N-substituted glycine derivatives using chloroacetic acid and an amine, water was used as the solvent, aligning with sustainable chemistry principles. acs.org

The polarity and protic or aprotic nature of the solvent play a crucial role. Aprotic solvents are often preferred to avoid the solvation of nucleophiles, which could decrease their reactivity. The impact of different solvent types on N-alkylation reactions is summarized in the table below.

Table 1: Influence of Solvent Type on N-Alkylation of Amino Acids

Solvent Type Examples General Influence on Reaction Yield and Purity
Alcohols Methanol, Ethanol, 2,2,2-Trifluoroethanol (TFE) Can act as both reactant and solvent. TFE can significantly improve yields for poorly soluble substrates. nih.gov
Aprotic Polar Dimethylformamide (DMF), Tetrahydrofuran (THF) Good for dissolving reactants and intermediates; often used in base-mediated alkylations. monash.edu
Water H₂O An eco-friendly "green" solvent, particularly suitable for reactions with water-soluble starting materials. acs.org

| Aprotic Nonpolar | Toluene, Dichloromethane (DCM) | Limited by the poor solubility of zwitterionic amino acids, but can be effective for amino acid esters. |

Basic conditions are frequently essential in N-alkylation reactions to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize acidic byproducts generated during the reaction. The choice of base is critical to avoid side reactions, such as racemization or elimination.

Triethylamine (TEA) and N,N-Diisopropylethylamine (DIEA or Hünig's base) are commonly employed as non-nucleophilic organic bases. researchgate.netresearchgate.net Their primary role is to act as a proton scavenger. For instance, in reactions involving acyl chlorides, TEA combines with the generated hydrogen chloride to form a salt, driving the reaction forward. researchgate.net DIEA is particularly favored when dealing with highly reactive alkylating agents because its significant steric hindrance prevents it from undergoing quaternization, a common side reaction with less hindered tertiary amines like TEA. researchgate.net

Potassium Hydroxide (KOH) and other inorganic bases are also used, particularly in methods like the Mitsunobu reaction or certain hydrogen-borrowing catalytic cycles. nih.gov However, strong bases can increase the risk of racemization at the α-carbon of the amino acid, a significant drawback when stereochemical integrity is required. nih.gov

Notably, some modern catalytic approaches, such as those employing the Shvo catalyst, proceed efficiently without the need for an additional base. nih.gov This is a significant advantage as it minimizes waste and preserves the enantiopurity of the chiral amino acid. nih.gov

Table 2: Comparison of Common Bases in N-Alkylation of Amino Acids

Base Type Primary Role Advantages Disadvantages
Triethylamine (TEA) Organic, Tertiary Amine Proton Scavenger Readily available, effective at neutralizing acids. researchgate.net Can undergo N-alkylation (quaternization) itself as a side reaction.
DIEA (Hünig's Base) Organic, Tertiary Amine Proton Scavenger Sterically hindered, non-nucleophilic, prevents quaternization. researchgate.net Higher cost compared to TEA.
Potassium Hydroxide (KOH) Inorganic, Strong Base Deprotonation of Amine Strong base, can be effective in certain catalytic cycles. nih.gov Can promote racemization and other side reactions. nih.gov

| None (Base-Free) | N/A | N/A (Catalyst-driven) | Avoids racemization, simplifies purification, greener process. nih.gov | Requires a specific, often more complex, catalyst (e.g., Shvo catalyst). |

Temperature and reaction time are interdependent parameters that must be carefully optimized to maximize product yield and purity while minimizing degradation and side-product formation. Higher temperatures generally increase the reaction rate but can also promote undesirable pathways such as racemization, decomposition of starting materials or products, and competing side reactions like esterification. nih.gov

For instance, in the N-alkylation of unprotected amino acids with alcohols, reaction temperatures are often elevated (e.g., 90-110 °C) to drive the catalytic cycle. nih.gov However, the optimal temperature is a delicate balance. In the alkylation of amino alcohols, higher temperatures were found to favor intramolecular cyclization over the desired N-alkylation. acs.org

Reaction times can vary from a few hours to over 24 hours, depending on the reactivity of the substrates and the catalyst's efficiency. acs.orgmonash.edu Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time, ensuring complete conversion of the starting material without significant degradation of the product. Optimization studies have shown that both temperature and reaction time have a significant impact on the completion of alkylation and the prevalence of side reactions. nih.gov

Table 3: Example Temperature and Time Parameters in N-Alkylation Methods

N-Alkylation Method Reactants Catalyst/Base Temperature (°C) Time (h)
Amide Protection & Alkylation N-protected amino acids, Methyl Iodide NaH 80 24
Green Synthesis Chloroacetic acid, Alkylamine None Room Temp (Ice Bath) 24
Hydrogen Borrowing Amino acids, Alcohols Ru or Fe complex 90 - 110 18 - 42

| Photoredox Catalysis | Glyoxylimines, Alkyl-DHPs | Ir(ppy)₃ | Room Temp | 12 - 24 |

Stereoselective Approaches to N-Alkylated α-Amino Acids and Analogues

The synthesis of enantiomerically pure N-alkylated α-amino acids is of paramount importance, as the biological activity of chiral molecules is often confined to a single enantiomer. Several stereoselective strategies have been developed to control the stereochemistry at the α-carbon.

One powerful approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. Evans' oxazolidinones and pseudoephedrine are well-established chiral auxiliaries that have been successfully employed in the asymmetric alkylation of glycine enolates to produce α-substituted amino acids with high diastereoselectivity. nih.gov After the alkylation step, the auxiliary can be cleaved to yield the desired enantiomerically enriched amino acid. nih.gov

Biocatalysis offers a highly stereoselective and environmentally friendly alternative to traditional chemical methods. manchester.ac.uknih.gov Enzymes such as lipases, dehydrogenases, and N-methyltransferases can catalyze the synthesis of N-alkyl amino acids with excellent enantioselectivity under mild, aqueous conditions. manchester.ac.uknih.govacs.org For example, lipase-catalyzed dynamic kinetic resolution has been successfully applied to PEGylated N-alkyl amino esters to produce a range of enantiomerically enriched N-alkyl unnatural amino acids with high yields and enantiomeric excesses (ee). acs.org

Photoredox catalysis has recently emerged as a versatile tool for the stereoselective synthesis of unnatural amino acids. chemrxiv.orgnih.gov These methods often involve the visible-light-mediated generation of a radical species that adds to a chiral imine derivative, such as a glyoxylate-derived N-sulfinyl imine. nih.gov The inherent chirality of the imine directs the facial selectivity of the radical addition, leading to the formation of the product with high diastereoselectivity. nih.gov This approach is notable for its mild reaction conditions and high functional group tolerance. chemrxiv.org

Implementation of Eco-Friendly and Sustainable Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The synthesis of this compound and its analogues can be made greener by adopting several key strategies.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a prime example of an atom-economical and sustainable process for N-alkylation. rsc.orgrsc.org In this approach, an alcohol (e.g., furan-2-ylmethanol) is used as the alkylating agent. A transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then condenses with the amino acid to form an imine. The borrowed hydrogen is then used by the catalyst to reduce the imine to the final N-alkylated product. rsc.org The only byproduct of this elegant process is water, making it a highly efficient and clean transformation. rsc.orgnih.gov

Biocatalysis , as mentioned in the context of stereoselectivity, is inherently a green technology. manchester.ac.uk The use of enzymes as catalysts allows reactions to be performed in aqueous media under mild temperature and pH conditions, avoiding the need for hazardous organic solvents and harsh reagents. manchester.ac.ukbohrium.com Biocatalytic routes are a cornerstone of sustainable chemistry for producing valuable chiral building blocks like N-alkylated amino acids. manchester.ac.uknih.gov

Photocatalysis represents another sustainable strategy, harnessing visible light as a renewable energy source to drive chemical reactions. researchgate.netnih.gov Visible-light photoredox catalysis enables the formation of C-N and C-C bonds under exceptionally mild conditions, often at room temperature. nih.gov These methods reduce energy consumption and often allow for the use of greener solvents. The development of photocatalytic routes for amino acid synthesis aligns with the principles of green chemistry by utilizing a traceless and abundant reagent—light. researchgate.netnih.gov Furthermore, some photocatalytic methods can directly utilize carboxylic acids as radical precursors, avoiding the need for pre-functionalization into more reactive derivatives and minimizing waste generation. nih.gov

Spectroscopic and Analytical Data for this compound Not Available in Publicly Accessible Databases

A thorough search of publicly available scientific databases and chemical literature has been conducted to gather spectroscopic and analytical data for the compound this compound (CAS No. 859981-01-4). The objective was to provide a detailed article on its characterization as per the specified outline, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Elemental Analysis, and Infrared (IR) Spectroscopy.

Despite extensive searches, specific experimental data for ¹H NMR, ¹³C NMR, mass fragmentation, elemental composition, and IR absorption frequencies for this compound could not be located.

While general spectroscopic characteristics of related compounds, such as furan derivatives and N-substituted glycine derivatives, are documented in the literature, this information is not specific to the target molecule and therefore cannot be used to accurately fulfill the request. The synthesis and characterization of various N-substituted glycine derivatives have been reported, providing typical ranges for NMR signals and IR bands for the glycine backbone. For instance, the methylene (B1212753) (-CH2-) protons of the glycine unit typically appear in the 3.5 to 4.0 ppm range in ¹H NMR spectra, while the corresponding carbon signal is observed between 45 and 60 ppm in ¹³C NMR spectra. The carboxyl C=O group is generally found around 160–170 ppm. nih.govacs.org Similarly, IR spectra of such compounds show characteristic N-H bending vibrations around 1630–1550 cm⁻¹ and broad O-H stretching from the carboxylic acid group. nih.govacs.org

However, without specific experimental data for this compound, it is not possible to generate the detailed, scientifically accurate article and data tables as instructed. The creation of such content would require access to proprietary research data or newly performed analytical experiments on the compound .

Chemical Transformations and Derivatization of Furan 2 Ylmethyl Amino Acetic Acid

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group of [(Furan-2-ylmethyl)-amino]-acetic acid is a primary site for modification, most commonly through esterification and amide bond formation. These transformations are fundamental in peptide synthesis and for the creation of prodrugs or analogues with altered physicochemical properties.

Esterification: The conversion of the carboxylic acid to an ester is a standard protecting strategy or a means to enhance lipophilicity. This can be achieved through various methods, such as reaction with an alcohol under acidic conditions (e.g., using sulfuric acid or thionyl chloride) or by alkylation of the corresponding carboxylate salt. For instance, the synthesis of N,N-dimethyl glycine (B1666218) esters has been effectively catalyzed by silica (B1680970) gel sulfonic acid, a method applicable to N-substituted glycine derivatives like the title compound. google.com

Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction typically requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. Microwave-assisted synthesis has been shown to be an effective method for creating amides from furan-containing carboxylic acids and amines. nih.gov A closely related transformation is the coupling of 2-furoic acid with glycine methyl ester to produce N-(2-Furoyl)glycine methyl ester, demonstrating the feasibility of forming an amide linkage involving a furan (B31954) ring and a glycine backbone. nih.govuni.lu

TransformationReagents/ConditionsProduct Type
EsterificationAlcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄)Alkyl Ester
Amide FormationAmine (R-NH₂), Coupling Agent (e.g., EDC, DCC)N-Substituted Amide

Functionalization of the Secondary Amine Group

The secondary amine in this compound is nucleophilic and can be readily functionalized through acylation, sulfonylation, and alkylation reactions. These modifications introduce a wide variety of substituents, significantly altering the molecule's steric and electronic properties.

Acylation: The amine can be acylated using acyl chlorides or acid anhydrides under basic conditions to form a tertiary amide. For example, the reaction of an N-substituted glycine with 2-furoyl chloride would yield the corresponding N-acyl derivative. This is exemplified by the structure of N-(2-Furoyl)glycine, where the nitrogen of glycine is acylated by 2-furoic acid. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base, yields the corresponding sulfonamide. The resulting N-sulfonated derivatives, like N-(Furan-2-ylmethyl)-N-(methylsulfonyl)glycine, are known compounds, indicating the viability of this transformation. bldpharm.comchemscene.com

Carbamate Formation: The secondary amine can react with chloroformates, such as ethyl chloroformate, to produce carbamates. This reaction is demonstrated in the synthesis of 2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid. google.com

FunctionalizationReagentFunctional Group Introduced
AcylationAcyl Chloride (e.g., Acetyl chloride)N-Acyl
SulfonylationSulfonyl Chloride (e.g., Methanesulfonyl chloride)N-Sulfonyl
Carbamate FormationChloroformate (e.g., Ethyl chloroformate)N-Ethoxycarbonyl

Reactivity and Derivatization of the Furan Ring System

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, primarily at the C5 position (since the C2 position is substituted). Compared to benzene, furan is significantly more reactive and requires milder conditions for these transformations. pearson.compearson.com

Nitration: The nitration of furan derivatives must be performed under carefully controlled, mild conditions to avoid ring degradation. A common and effective nitrating agent for sensitive substrates like furans is acetyl nitrate, prepared in situ from nitric acid and acetic anhydride. nih.govgoogle.com This reagent has been successfully used for the nitration of furfural (B47365) and other furfuryl derivatives, leading to the selective introduction of a nitro group at the 5-position. researchgate.netacs.orggoogle.com Applying this methodology to this compound or its esters would be expected to yield the corresponding 5-nitro-furan derivative.

Halogenation: Furan reacts vigorously with halogens like bromine and chlorine. To achieve mono-substitution, milder conditions are necessary, such as using bromine in dioxane. The substitution occurs preferentially at the available α-position (C5). pearson.com

Friedel-Crafts Acylation: While the high reactivity of furan can lead to polymerization under standard Friedel-Crafts conditions, milder catalysts and conditions can be employed to introduce an acyl group at the 5-position.

ReactionReagentPosition of Substitution
NitrationAcetyl Nitrate (HNO₃ / Acetic Anhydride)C5
BrominationBromine in DioxaneC5

Synthesis of Substituted α,α-Diamino Acid Derivatives

One of the most powerful methods for generating derivatives with two nitrogen substituents on the α-carbon is the Ugi four-component reaction (U-4CR). researchgate.net This multicomponent reaction combines an amine, an aldehyde, a carboxylic acid, and an isocyanide in a one-pot synthesis to produce an α-acylamino carboxamide.

By utilizing this compound as the carboxylic acid component, it is possible to construct complex α,α-diamino acid-like structures. In a typical Ugi reaction, the amine and aldehyde first form an imine, which is then attacked by the isocyanide and the carboxylate anion of N-furfurylglycine in a concerted or stepwise manner. The resulting product is an α-acylamino amide where one of the α-nitrogen atoms is the original secondary amine from the starting material, and the second is part of the newly formed amide from the isocyanide.

Alternatively, furfurylamine (B118560) can be used as the amine component in an Ugi reaction with a different carboxylic acid (e.g., Boc-glycine), an aldehyde, and an isocyanide. nih.gov This approach also yields a product containing the furan-2-ylmethylamino moiety attached to a carbon atom that is bonded to another nitrogen function, creating a scaffold analogous to an α,α-diamino acid derivative. nih.govnih.govmdpi.com

Example Ugi Reaction Components:

Amine: Aniline derivative

Aldehyde: Benzaldehyde

Carboxylic Acid: this compound

Isocyanide: tert-Butyl isocyanide

The product of this reaction would be a complex acyclic peptide mimic, which can serve as a precursor for further cyclization reactions.

Integration into Diverse Heterocyclic Frameworks

The bifunctional nature of this compound makes it an excellent building block for the synthesis of various nitrogen-containing heterocycles, particularly piperazine (B1678402) derivatives.

Piperazinones and Diketopiperazines: Piperazin-2-ones and their oxidized analogues, 2,5-diketopiperazines, are common heterocyclic motifs in medicinal chemistry.

Intramolecular Cyclization: The ethyl ester of this compound can be first acylated at the secondary nitrogen with an α-haloacetyl chloride (e.g., chloroacetyl chloride). Subsequent treatment with a base can induce an intramolecular nucleophilic substitution, where the secondary amine displaces the halide to form a piperazin-2-one (B30754) ring.

Intermolecular Condensation: The methyl or ethyl ester of this compound can be heated, often under vacuum, to promote self-condensation. Two molecules of the amino ester react, with the amino group of one molecule attacking the ester carbonyl of the other, leading to the formation of a symmetrical N,N'-di(furan-2-ylmethyl)diketopiperazine. organic-chemistry.org

Post-Ugi Cyclization: The linear α-acylamino carboxamide products from the Ugi reaction (as described in section 4.4) are ideal precursors for heterocyclization. Treatment of the Ugi adduct with acid or base can trigger cyclization to form various heterocycles, including functionalized piperazinones. researchgate.net

Pictet-Spengler Reaction: The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline or related heterocyclic system. wikipedia.org While the classic substrate is a phenylethylamine, variants using electron-rich heterocycles like furan have been developed. researchgate.netnih.gov A derivative such as 2-(furan-2-yl)ethanamine can undergo a Pictet-Spengler reaction, and while this does not directly use the title compound, it demonstrates a pathway for integrating the furan moiety into more complex fused heterocyclic systems. nih.gov

Computational Chemistry and Theoretical Investigations of Furan 2 Ylmethyl Amino Acetic Acid

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics

Conformational Analysis and Molecular Dynamics Simulations

There is a lack of specific studies on the conformational analysis and molecular dynamics (MD) simulations for [(Furan-2-ylmethyl)-amino]-acetic acid in the reviewed literature. Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which in turn influences its biological activity and physical properties. MD simulations could provide detailed information about the dynamic behavior of the molecule over time, including its interactions with solvent molecules and potential biological targets. While these are standard computational techniques, their application to this specific compound has not been published.

Prediction of Spectroscopic Parameters

No dedicated computational studies predicting the spectroscopic parameters (such as NMR, IR, and UV-Vis spectra) of this compound were found. Theoretical calculations of these parameters are often used to complement experimental data, aiding in the structural elucidation of newly synthesized compounds. The absence of such computational data in the literature suggests that while the compound may have been synthesized, a detailed theoretical spectroscopic analysis has not been a focus of published research.

Electronic Structure Analysis and Reactivity Descriptors

A specific electronic structure analysis and the calculation of reactivity descriptors for this compound are not available in the current body of scientific literature. Such analyses, often performed using DFT, involve the examination of molecular orbitals (e.g., HOMO and LUMO) and the calculation of descriptors like chemical potential, hardness, and electrophilicity index. researchgate.net These parameters are instrumental in predicting the reactivity and stability of a molecule. researchgate.net For related heterocyclic compounds, these descriptors have been used to understand their chemical behavior. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction for Derived Compounds

While direct molecular docking studies for this compound are not documented, the broader context of computational chemistry suggests that derivatives of similar structures are often investigated for their potential biological activities. For instance, studies on other heterocyclic amino acid derivatives have utilized molecular docking to predict binding affinities and interaction modes with biological targets. researchgate.net These computational techniques are fundamental in drug discovery for identifying potential lead compounds. Research on a structurally related compound, 2-benzamido-2-[(tetrahydro-furan-2-ylmethyl)amino] acetic acid, has been mentioned in the context of synthesis and structural characterization, but detailed molecular docking predictions for this specific derivative were not provided in the accessible literature. researchgate.netresearchgate.netresearchgate.net

Research Applications and Bio Oriented Studies of Furan 2 Ylmethyl Amino Acetic Acid Derivatives Non Clinical Focus

Utilization as Chemical Building Blocks in Organic Synthesis

The inherent reactivity of the furan (B31954) ring, coupled with the functional groups of the amino acid side chain, makes [(Furan-2-ylmethyl)-amino]-acetic acid and its analogues valuable building blocks in synthetic chemistry. derpharmachemica.comijabbr.com A key intermediate, 2-cyano-N-(furan-2-ylmethyl)acetamide, is synthesized through the solvent-free reaction of furfurylamine (B118560) and ethyl cyanoacetate. derpharmachemica.com This compound serves as a versatile precursor for a variety of heterocyclic systems. Its structure allows for cyclocondensation and other reactions to build more elaborate molecular architectures. derpharmachemica.com The furan moiety itself is a common starting point for producing pharmaceutical intermediates; for example, 2-furoic acid, derived from the oxidation of furfural (B47365), is a well-established precursor in drug synthesis. nih.gov The utility of these compounds lies in their capacity to be transformed into diverse structures, making them foundational components in the synthesis of novel molecules for research purposes. evitachem.com

Role in the Synthesis of Complex Heterocyclic Compounds

Derivatives of this compound are pivotal in the synthesis of complex heterocyclic compounds. The activated methylene (B1212753) group in N-(furan-2-ylmethyl)-cyanoacetamide, for instance, readily participates in reactions to form various fused and non-fused ring systems. derpharmachemica.com

Key synthetic transformations include:

Pyridinone Synthesis: Cyclocondensation of the cyanoacetamide derivative with acetylacetone (B45752) or ethyl acetoacetate (B1235776) yields corresponding pyridinone derivatives. derpharmachemica.com

Chromene Synthesis: Reaction with salicylaldehyde (B1680747) can lead to the formation of 2H-chromene-3-carboxamide derivatives. derpharmachemica.com

Spiroindole Synthesis: A mixture of the cyanoacetamide derivative with 2-(2-oxoindolin-3-ylidene)malononitrile (B1295559) results in the formation of complex spiro[indoline-3,4`-pyridine] structures.

Furthermore, furanone derivatives, which share the core furan scaffold, are used to prepare other heterocyclic compounds like pyridazinones, demonstrating the versatility of the furan ring as a template for constructing diverse heterocyclic systems with potential biological relevance. Amino acids, in general, are recognized as valuable starting materials for designing and synthesizing new heterocyclic systems, including those fused to quinazoline (B50416) moieties.

In Vitro Biological Activity Screening of Derived Analogues

The molecular framework provided by this compound has been exploited to generate libraries of analogues for in vitro biological screening. These non-clinical studies explore a range of potential biological activities.

Numerous studies have investigated the antimicrobial properties of furan derivatives. The furan nucleus is a core component of many compounds screened for antibacterial and antifungal efficacy. For example, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated inhibitory activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as the yeast-like fungus Candida albicans. In one study, all tested compounds in this class inhibited the growth of C. albicans at a concentration of 64 µg/mL.

Another study on new derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol found that introducing specific ester groups, such as isopropyl and isobutyl radicals, led to a sharp increase in activity against S. aureus ATCC 25923. The natural product Furanomycin, a non-proteinogenic α-amino acid, exhibits antibacterial activity against several bacterial species, including M. tuberculosis and E. coli, at low micromolar concentrations. Carbamothioyl-furan-2-carboxamide derivatives have also shown significant antifungal activity against multiple tested fungal strains.

Furan Derivative ClassTest OrganismActivity/MICSource
3-Aryl-3-(furan-2-yl)propanoic acidsCandida albicans64 µg/mL
3-Aryl-3-(furan-2-yl)propanoic acidsStaphylococcus aureus128 µg/mL (most compounds)
FuranomycinVarious bacteria (e.g., E. coli)1–5 µg/mL
Methyl-5-(hydroxymethyl)-2-furan carboxylateStaphylococcus aureus500 µg/mL
Carbamothioyl-furan-2-carboxamide derivativesVarious fungal strains120.7–190 µg/mL

Furan-containing structures have been extensively investigated as inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Lipoxygenase (LOX) Inhibition: Several studies have identified furan derivatives as potent lipoxygenase inhibitors. A series of natural and synthetic 2-arylbenzo[b]furan derivatives showed promising inhibitory potency against human LOX enzymes. One particular compound, Moracin C, was identified as the most potent inhibitor in the series and acted as a competitive inhibitor of LOXs. Other research has explored 2,5-disubstituted furans as potential inhibitors or substrates for soybean lipoxygenase. A study synthesizing 2-methyl-4-(2-oxo-2-phenyl-ethyl)-5-phenyl-furan-3-carboxylic acid alkyl ester derivatives identified a compound with potent inhibitory activity against soybean lipoxygenase, recording an IC50 value of 12.8 µM.

Cyclooxygenase (COX) Inhibition: The furanone scaffold, a close relative of the furan ring, is present in a unique class of COX-1/COX-2 inhibitors. A series of 2,2-dimethyl-4,5-diaryl-3(2H)furanone derivatives were prepared and evaluated for their ability to selectively inhibit the COX-2 isozyme. Research has shown that certain structural features, such as methoxy (B1213986) and methylsulfanyl moieties, are essential for COX activity in these furanone derivatives. Furthermore, novel furanones have been utilized in the synthesis of heterocyclic compounds, such as pyridazinone derivatives, which have demonstrated dual COX-2/15-LOX inhibition activities in vitro.

Furan Derivative ClassTarget EnzymeKey FindingSource
2-Arylbenzo[b]furan derivativesHuman Lipoxygenases (LOXs)Identified as potent competitive inhibitors.
Substituted furan-3-carboxylic acid esterSoybean LipoxygenaseIC50 value of 12.8 µM for the most potent compound.
2,2-Dimethyl-4,5-diaryl-3(2H)furanonesCyclooxygenase-2 (COX-2)Characterized as a novel class of selective COX-2 inhibitors.
Pyridazinone derivatives (from furanones)COX-2 / 15-LOXExhibited promising dual inhibition activity.

The amino acid substructure of this compound suggests its potential as a scaffold for designing ligands for amino acid receptors, such as the ionotropic glutamate (B1630785) receptors AMPA and NMDA. The NMDA receptor, which requires both glutamate and a co-agonist like glycine (B1666218) or D-serine for activation, is a key target in neuroscience research.

In this context, a series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives were designed, synthesized, and characterized as agonists at the glycine binding site of the NMDA receptor. These novel analogues displayed significant variation in potency and efficacy among the different NMDA receptor subtypes (GluN1/2A-D), depending on the specific GluN2 subunit present. Notably, some compounds were identified as functionally selective agonists for the GluN1/2C subtype, with some displaying nanomolar potency. In a related study, the furan ring and amide bond of these compounds were replaced with a 1,2,3-triazole bioisostere, leading to a novel scaffold for developing new NMDA receptor ligands. These investigations highlight the utility of furan-containing amino acid structures in exploring the complex pharmacology of glutamate receptors in a non-clinical setting.

Precursor to Pharmacologically Relevant Scaffolds (excluding clinical implications)

The research applications outlined demonstrate that this compound and its derivatives serve as valuable precursors to a wide range of pharmacologically relevant scaffolds. The furan ring is a privileged structure in medicinal chemistry, frequently incorporated into the design of new bioactive compounds.

By leveraging this core structure, researchers can synthesize:

Novel Heterocyclic Systems: As detailed, the furan scaffold is a starting point for building more complex pyridines, chromenes, and other heterocyclic rings that are themselves important in pharmacological research.

Enzyme Inhibitor Analogues: The furanone and benzofuran (B130515) backbones derived from furan precursors have proven effective in generating potent inhibitors of enzymes like COX and LOX, providing tools for studying inflammatory processes.

CNS Receptor Ligands: The combination of the furan moiety with an amino acid structure provides a template for developing subtype-selective ligands for NMDA receptors, which are crucial for investigating neurochemical pathways.

Future Directions and Emerging Research Avenues for Furan 2 Ylmethyl Amino Acetic Acid

Development of Innovative and Highly Efficient Synthetic Methodologies

The advancement of research into [(Furan-2-ylmethyl)-amino]-acetic acid and its derivatives is contingent upon the availability of efficient and versatile synthetic routes. While classical methods exist, future efforts are focused on developing more innovative and streamlined processes.

One promising avenue is the refinement of reductive amination processes starting from biomass-derived furan (B31954) compounds like furfural (B47365). mdpi.com Heterogeneous catalysts, such as iridium supported on sulfonic acid-functionalized silica (B1680970) (Ir/SiO2-SO3H), have been explored for the reductive amination of furfural with various amines, providing a basis for developing more selective and high-yield methods. mdpi.com Another innovative approach involves the cross-ketonization of bio-based methyl 2-furoate with carboxylic acids, which presents a novel catalytic pathway to generate key acyl furan intermediates. rsc.orgresearchgate.net These intermediates can then be further functionalized to produce the desired amino acid derivatives.

Future methodologies could also leverage multicomponent reactions, which offer the advantage of constructing complex molecules in a single step from simple precursors. For instance, methods for preparing 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been developed using superelectrophilic activation, demonstrating the potential for novel acid-catalyzed reactions to build complexity around the furan core. mdpi.com The synthesis of related compounds, such as 2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid, often involves the reaction between furan-2-ylmethylamine and reagents like ethyl chloroformate, suggesting that explorations into novel coupling agents and reaction conditions could lead to more efficient and environmentally benign syntheses. evitachem.com

Comprehensive Structure-Activity Relationship (SAR) Studies for Derived Compounds (in vitro)

A systematic exploration of the structure-activity relationships (SAR) is crucial for optimizing the biological activity of compounds derived from this compound. collaborativedrug.com SAR studies correlate the structural features of molecules with their biological effects, guiding the design of more potent and selective analogs. collaborativedrug.com

A relevant example can be found in the study of furanylmethylpyrrolidine-based inhibitors of the ST2 receptor, a target implicated in graft-versus-host disease. nih.gov In this study, modifications to the core structure, including the position and nature of substituents on an attached phenyl ring, led to significant differences in inhibitory activity. nih.gov For instance, placing a nitro group at the ortho position of the phenyl ring resulted in the highest inhibitory activity, while moving it to the meta or para position altered the potency. nih.gov This highlights the sensitivity of biological activity to subtle structural changes.

Similarly, studies on furan-based carboxylic acids as inhibitors of the enzyme MbtI for antitubercular applications revealed that the relative positions of cyano (CN) and trifluoromethyl (CF3) groups on a phenyl ring attached to the furan were critical for activity. mdpi.com Avoiding steric hindrance between adjacent groups proved beneficial. mdpi.com Research on other furan derivatives has shown that the presence of specific functional groups, such as tryptamine (B22526) and acyl ethers, can increase anticancer activity, whereas amide linkages may reduce it. orientjchem.orgresearchgate.net These findings underscore the importance of systematically modifying every part of the parent molecule—the furan ring, the amino acid backbone, and any appended moieties—to build a comprehensive SAR model.

CompoundModification from Parent StructureTargetIn Vitro Activity (IC50)
iST2-1 Analog Ortho-nitro group on phenyl ringST2/IL-33 Binding~6 μM
Analog 3a Meta-nitro group on phenyl ringST2/IL-33 Binding>50 μM
Analog 3b Para-nitro group on phenyl ringST2/IL-33 Binding12.5 μM
Furan-based Acid IV 3-cyano-5-(trifluoromethyl)phenyl groupMbtI Enzyme~18 µM
Data derived from a study on furanylmethylpyrrolidine-based ST2 inhibitors and furan-based MbtI inhibitors. nih.govmdpi.com

Advanced Computational Modeling for Mechanism and Discovery

Computational modeling, particularly molecular docking, has become an indispensable tool in modern drug discovery for elucidating binding mechanisms and predicting the activity of novel compounds. ijper.org For derivatives of this compound, these in silico techniques can provide critical insights into how they interact with biological targets at the molecular level.

Molecular docking studies are used to predict the preferred orientation of a ligand when bound to a target protein. asianpubs.org For example, docking studies of furan-azetidinone hybrids against E. coli enzymes revealed that π-π stacking interactions between the ligand and specific amino acid residues like tyrosine and phenylalanine are crucial for successful binding. ijper.org Similarly, in the development of furan-2-carboxamides as antibiofilm agents, molecular docking suggested that these compounds share a similar binding mode to known inhibitors within the LasR receptor of P. aeruginosa. researchgate.net

These computational models are evaluated using scoring functions, such as the GlideScore (GScore), which estimate the binding affinity. ijper.org The results can guide the rational design of new derivatives by prioritizing compounds with predicted high-affinity binding modes. For instance, docking of novel thiazolidine-2,4-diones containing a furan moiety against the PPARγ receptor helped to observe binding interactions and rationalize their hypoglycemic activity. researchgate.net Future research will undoubtedly leverage these advanced computational methods to screen virtual libraries of this compound derivatives against various protein targets, accelerating the discovery of new lead compounds. nih.gov

Derivative ClassTarget ProteinKey Interactions ObservedComputational Tool
Furan-2-carboxamides LasRHydrogen bonding (Tyr56, Trp60, Ser129), π-π Stacking (Trp88)Molecular Docking
Furan-azetidinone hybrids Enoyl reductase (E. coli)π-π stacking interactions (TYR 146, PHE 94)GLIDE module
Furan-pyrimidines 1UAG, 1OQAGood docking scores compared to standardIn silico docking
Data compiled from molecular docking studies on various furan derivatives. ijper.orgasianpubs.orgresearchgate.net

Exploration of Novel Biological Targets through Derivative Libraries (in vitro)

A key strategy for discovering new therapeutic applications for this compound is the creation and screening of diverse chemical libraries derived from its core structure. Phenotypic screening of these libraries against various cell lines or pathogens can identify compounds with interesting biological activities, and subsequent target deconvolution studies can uncover novel mechanisms of action and previously unknown biological targets. biorxiv.orgbiorxiv.org

This approach has proven successful for other furan-containing scaffolds. For example, a screen of a chemical library led to the identification of a pyridyl-furan compound that inhibits the growth of the malaria parasite Plasmodium falciparum. nih.gov Further investigation suggested that this compound acts by inhibiting a novel target, the parasite's PI4KIIIB enzyme. nih.gov In another instance, phenotypic screening of furan-2-carboxylic acid derivatives for their ability to inhibit gluconeogenesis in hepatocytes led to the discovery of promising candidates for the treatment of type 2 diabetes. researchgate.net

The development of antitubercular agents has also benefited from this strategy. Furan-based carboxylic acids were specifically designed and synthesized to inhibit salicylate (B1505791) synthase (MbtI), an enzyme essential for iron acquisition in Mycobacterium tuberculosis but absent in humans, making it an attractive and novel drug target. mdpi.com A workflow combining the screening of cysteine-reactive compound libraries with chemoproteomics has also identified MiaA, an enzyme involved in tRNA modification, as a new antibacterial target. biorxiv.orgbiorxiv.org By generating and screening a library of this compound derivatives, researchers can similarly explore a wide range of biological space to identify compounds that act on new and important therapeutic targets.

Application in Chemical Probe Design and Bioconjugation Strategies

The structural features of this compound, namely its terminal amine and carboxylic acid groups, make it an attractive candidate for use in the development of chemical probes and for application in bioconjugation strategies. wiley-vch.de Chemical probes are molecules designed to study biological systems, for example, by attaching a fluorescent tag to a bioactive compound to visualize its interactions within cells. nih.gov

The synthesis of fluorescence-labeled analogs of the drug TAK779 serves as a pertinent example. nih.gov In that work, fluorescent moieties were conjugated to the core drug structure via linkers to create probes for studying its molecular interactions. nih.gov Similarly, derivatives of this compound could be functionalized with fluorophores, biotin, or other reporter tags to create probes for target identification and validation.

Bioconjugation is the process of chemically linking molecules to biomolecules such as proteins or peptides. nih.gov The amino acid structure of this compound makes it inherently suitable for standard peptide synthesis or for conjugation to the surface of proteins. wiley-vch.de The N-terminal amine and C-terminal carboxyl groups are common reactive handles used in bioconjugation chemistry. wiley-vch.de These strategies are employed to create antibody-drug conjugates, improve the pharmacokinetic properties of protein therapeutics, or attach proteins to surfaces for diagnostic applications. nih.gov The unique furan moiety could also impart specific properties to the resulting bioconjugate. Future research could explore the incorporation of this non-canonical amino acid into peptides to study its effects on structure and function or use it as a linker to attach small-molecule drugs to carrier proteins. escholarship.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.